molecular formula C17H24ClNO3 B4567361 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide CAS No. 1014018-20-2

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

Cat. No.: B4567361
CAS No.: 1014018-20-2
M. Wt: 325.8 g/mol
InChI Key: SBKIYRXXJPSPIB-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is a synthetic organic compound characterized by its complex molecular structure

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with an amine derivative, such as N-[1-(tetrahydrofuran-2-yl)ethyl]amine, under suitable conditions to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)aniline
  • 2-(4-chloro-3,5-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran-2-yl group, for example, may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-10-8-14(9-11(2)16(10)18)22-13(4)17(20)19-12(3)15-6-5-7-21-15/h8-9,12-13,15H,5-7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKIYRXXJPSPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139469
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014018-20-2
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014018-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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